molecular formula C12H10F3NO3 B1316616 5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 2357-27-9

5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No. B1316616
CAS RN: 2357-27-9
M. Wt: 273.21 g/mol
InChI Key: VUNXBIYPZXEQBD-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as 5-oxo-PCA, is a synthetic compound that has been used in a wide range of scientific research applications. 5-oxo-PCA is a non-steroidal anti-inflammatory drug (NSAID) that has been found to possess a variety of biochemical and physiological effects. This compound has been used in laboratory experiments for its anti-inflammatory, analgesic, and antipyretic properties, as well as its ability to inhibit cyclooxygenase-2 (COX-2) enzymes.

Scientific Research Applications

Role of Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a crucial role in plant defense mechanisms against pathogens. Mitochondrial synthesis of P5C contributes to both R-gene-mediated and non-host resistance in plants such as Nicotiana benthamiana and Arabidopsis thaliana. This process involves the salicylic acid-dependent pathway, reactive oxygen species, and hypersensitive response-associated cell death. Mutations affecting P5C catabolism in A. thaliana result in HR-like cell death, suggesting a significant role of P5C levels in plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).

Stereochemistry of Phenylpiracetam and its Methyl Derivative

Phenylpiracetam, a structural analog of piracetam, has shown significant pharmacological effects on the central nervous system, enhancing memory processes and cognitive functions. The review discusses the relationship between the stereochemistry of phenylpiracetam's enantiomers and their biological properties, emphasizing the importance of the most effective stereoisomer for pharmacological applications (Veinberg et al., 2015).

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA) is a phenolic compound with various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. It has shown potential in regulating lipid and glucose metabolism, offering treatment possibilities for conditions like cardiovascular disease and diabetes. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects (Naveed et al., 2018).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives have been explored for their anticancer potentials, with various cinnamoyl acids, esters, and amides showing significant antitumor efficacy. This review highlights the synthesis, biological evaluation, and potential of cinnamic acid derivatives as traditional and recent synthetic antitumor agents, providing insights into their role in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Pyrrolidine in Drug Discovery

Pyrrolidine, a versatile scaffold in drug discovery, has been used to develop compounds for treating various human diseases due to its stereochemistry and three-dimensional coverage. This review covers bioactive molecules with pyrrolidine rings, including their synthesis, structural-activity relationships, and the influence of stereoisomers on biological activity, providing guidance for the design of new pyrrolidine compounds (Li Petri et al., 2021).

properties

IUPAC Name

5-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)8-1-3-9(4-2-8)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXBIYPZXEQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171110
Record name 5-Oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

CAS RN

2357-27-9
Record name 5-Oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2357-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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